3-Fluoro-4-sulfamoylbenzoic acid
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Overview
Description
3-Fluoro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position and a sulfamoyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Sulfonamide drugs, which share a similar sulfamoyl functional group, are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, including 3-Fluoro-4-sulfamoylbenzoic acid, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This suggests that this compound may inhibit the synthesis of folic acid, thereby preventing bacterial DNA production.
Biochemical Pathways
By analogy with other sulfonamides, it can be inferred that the compound interferes with the folic acid synthesis pathway in bacteria .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties that could impact its bioavailability are mentioned for a similar compound .
Result of Action
Based on the mode of action, it can be inferred that the compound may inhibit bacterial growth by preventing the synthesis of folic acid and, consequently, dna production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-sulfamoylbenzoic acid typically involves the introduction of the fluorine atom and the sulfamoyl group onto the benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The sulfamoyl group can be introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorobenzoic acid: Lacks the sulfamoyl group, which affects its reactivity and applications.
4-Fluorobenzoic acid: Similar to 3-Fluoro-4-sulfamoylbenzoic acid but lacks the sulfamoyl group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the sulfamoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLFTAOLYCDDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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